molecular formula C21H22N2O3S B12159966 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12159966
M. Wt: 382.5 g/mol
InChI Key: YPAGLBUYFMOAEQ-UNOMPAQXSA-N
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Description

The compound you’ve mentioned is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen atoms. This specific compound features an imino group (C=N) and a phenyl ring, making it structurally interesting.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a substituted benzaldehyde with an iminothiazolidinone precursor. The imino group is introduced during this step.

Reaction Conditions::

    Starting Materials: Substituted benzaldehyde, iminothiazolidinone precursor

    Reaction Steps:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl ring.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the phenyl ring.

    Ring-Opening: The thiazolidinone ring can open under specific conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, ROH).

    Ring-Opening: Acidic or basic conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents present. Ring-opening reactions may yield open-chain derivatives.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Thiazolidinones exhibit potential as antitumor, antimicrobial, and anti-inflammatory agents.

    Chemistry: They serve as building blocks for more complex molecules.

    Industry: Thiazolidinones find use in materials science and catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare thiazolidinones based on their substituents, biological activity, and structural features.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-

InChI Key

YPAGLBUYFMOAEQ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC

Origin of Product

United States

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